6,7-Desmethylene drospirenone is a synthetic compound belonging to the class of progestins, specifically a derivative of drospirenone. Its chemical formula is C23H30O3, and it has a molecular weight of approximately 354.48 g/mol. This compound is characterized by the absence of methylene groups at the 6 and 7 positions of the drospirenone structure, which contributes to its unique properties and biological activities .
,7-Desmethylene drospirenone is a chemical compound derived from drospirenone, a synthetic progestin medication commonly used in combined oral contraceptive pills. It differs from drospirenone by lacking a methyl group at the 6th and 7th positions of its molecular structure.
This structural variation has led researchers to investigate 6,7-desmethylene drospirenone for potential applications in scientific research. Studies have primarily focused on its presence as an impurity in drospirenone drug products [, ].
The presence of impurities, including 6,7-desmethylene drospirenone, in pharmaceutical products is crucial for quality control and safety assessment. Regulatory agencies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set limits for acceptable impurity levels to ensure the quality and safety of medications [].
Research efforts have been directed towards developing analytical methods for the detection and quantification of 6,7-desmethylene drospirenone in drospirenone drug products. These methods employ various analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to accurately measure the impurity levels [].
The chemical behavior of 6,7-desmethylene drospirenone involves various reactions typical of steroid compounds. It can undergo oxidation, reduction, and hydrolysis. The presence of functional groups allows for potential reactions with electrophiles and nucleophiles, leading to derivatives that may exhibit different pharmacological properties. Notably, similar compounds often participate in enzymatic transformations mediated by cytochrome P450 enzymes, affecting their metabolism and biological activity .
6,7-Desmethylene drospirenone exhibits significant biological activity as a progestin. It primarily functions by binding to progesterone receptors, leading to the suppression of follicle-stimulating hormone and luteinizing hormone release, thereby preventing ovulation. Additionally, it may influence the metabolism of androgens and estrogens, contributing to its therapeutic effects in hormonal regulation . Studies suggest that it may also possess anti-mineralocorticoid properties, making it useful in treating conditions like polycystic ovary syndrome .
The synthesis of 6,7-desmethylene drospirenone can be achieved through several methods:
6,7-Desmethylene drospirenone is primarily utilized in pharmaceutical formulations as a component in oral contraceptives. Its unique properties allow it to provide effective hormonal regulation while minimizing side effects associated with other progestins. Additionally, it is being investigated for potential applications in treating hormonal imbalances and conditions such as endometriosis and uterine fibroids .
Interaction studies involving 6,7-desmethylene drospirenone have focused on its pharmacokinetics and metabolic pathways. Research indicates that it may interact with cytochrome P450 enzymes, influencing the metabolism of other drugs and hormones. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects when used in combination therapies .
Several compounds share structural similarities with 6,7-desmethylene drospirenone. These include:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 6,7-Desmethylene Drospirenone | Lacks methylene groups at positions 6 & 7 | Progestin activity with anti-androgenic effects |
| Drospirenone | Contains methylene groups at positions 6 & 7 | Progestin activity; anti-mineralocorticoid properties |
| Levonorgestrel | Contains a double bond in the steroid structure | Progestin activity; stronger androgenic effects |
| Norethisterone | Contains an ethynyl group | Progestin activity; used in various contraceptive formulations |
The uniqueness of 6,7-desmethylene drospirenone lies in its specific structural modifications that enhance its selectivity for progesterone receptors while potentially reducing androgenic side effects compared to other progestins. This makes it a valuable candidate for therapeutic applications where hormonal balance is crucial .
6,7-Desmethylene drospirenone is a steroidal spirolactone derivative with the systematic IUPAC name:
(1'R,2'R,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.0²,⁷.0³,⁵.0¹¹,¹⁶]octadec-15-ene]-2,14'-dione.
This nomenclature reflects its complex pentacyclic structure, which includes a fused oxolane ring and a spiro configuration at the 17α position (Figure 1). The compound is structurally classified as a 15β,16β-methylenated pregnane derivative, lacking the methylene groups at the 6 and 7 positions compared to drospirenone.
The compound is recognized under multiple synonyms and regulatory designations:
Regulatory bodies classify it as a specified impurity in drospirenone drug products, with acceptance criteria outlined in pharmacopeial monographs.
The molecular identity of 6,7-desmethylene drospirenone is defined as follows:
The stereochemical configuration is critical to its biological interactions, with the 15β,16β-methylene group and 17α-lactone ring contributing to its structural uniqueness.
6,7-Desmethylene drospirenone, chemically known as 15β,16β-methylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone, represents a critical synthetic intermediate and impurity in drospirenone manufacturing processes [1] [2]. The traditional synthetic approaches to this compound primarily originate from established drospirenone precursor pathways, where the absence of the characteristic 6,7-cyclopropane ring distinguishes it from the parent molecule [3].
The conventional synthesis begins with androstane-based starting materials, particularly utilizing 15β,16β-methylene-androst-4,6-diene-3,17-dione as a key intermediate [7]. The traditional route involves sequential transformations that preserve the 15,16-methylene bridge while introducing the necessary lactone functionality at the 17-position [5]. The process typically employs 17α-(3-hydroxypropyl)-6β,7β;15β,16β-dimethylene-5β-androstane-3β,5,17β-triol as an intermediate, which undergoes cyclization to form the spirolactone ring system characteristic of the drospirenone family [5].
Industrial preparation methods have historically relied on ortho-ester chemistry for the introduction of the 17-spirolactone moiety [7]. The use of ortho-(3-halogenpropionsäure)-trimethylester with general formula X-CH₂-CH₂-C(OCH₃)₃, where X represents chlorine, bromine, iodine, mesylate, tosylate, or triflate, enables the formation of 17α-(3,3,3-trimethoxypropyl)-17β-hydroxy-6,7,15,16-dimethylene-androst-4-en-3-one [7]. This intermediate subsequently undergoes acid-catalyzed cyclization using organic acids such as p-toluenesulfonic acid to yield the desired lactone structure [7].
The traditional synthetic pathway demonstrates remarkable efficiency in large-scale production, with yields typically ranging from 75-85% when starting from appropriate precursors [10]. Process optimization studies have shown that reaction conditions significantly influence both yield and impurity profile, with temperature control being particularly critical during the cyclization step [10].
Recent advances in steroid synthesis have introduced innovative methodologies for oxidative cyclization and lactonization that offer improved selectivity and reduced environmental impact [21] [22]. These novel approaches represent significant departures from traditional synthetic strategies, incorporating modern catalytic systems and mechanistic understanding of radical chemistry [21].
Oxidative cyclization mechanisms in steroid synthesis have been extensively studied, revealing that Nature employs various redox strategies to create intramolecular and intermolecular bonds [21]. Contemporary synthetic methodologies have adapted these natural processes, utilizing transition metal-catalyzed hydrogen atom transfer reactions for controlled cyclization processes [23]. The application of these methods to 6,7-desmethylene drospirenone synthesis enables precise control over stereochemistry and regioselectivity [23].
Advanced lactonization techniques have emerged that utilize carboxylic acid-directed γ-lactonization of unactivated primary carbon-hydrogen bonds [26]. These methods demonstrate exceptional site- and stereoselectivity, particularly valuable in steroid synthesis where multiple reactive sites exist [26]. The catalytic systems employed in these processes typically involve manganese-based catalysts that facilitate carboxylate rebound mechanisms, ensuring exclusive formation of the desired lactone products [26].
Computational analysis of carbon-oxygen bond forming steps has revealed that carboxylate rebound proceeds through barrierless mechanisms, providing significant advantages over traditional hydroxyl rebound pathways [26]. Isotopic labeling studies using ¹⁸O-enriched substrates have confirmed that the carboxylate rebound mechanism exclusively accounts for lactone formation, with greater than 99% incorporation of labeled oxygen atoms [26].
The implementation of cascade radical-mediated cyclization reactions represents another significant advancement in steroid synthesis [22]. These processes enable the formation of multiple bonds in a single synthetic operation, dramatically reducing the number of required steps [22]. When applied to 6,7-desmethylene drospirenone synthesis, these methodologies can achieve yields of 50% or higher while maintaining excellent stereochemical control [22].
Process optimization for 6,7-desmethylene drospirenone synthesis focuses primarily on minimizing impurity formation while maintaining high yields and cost-effectiveness [17]. Advanced analytical techniques have identified critical control points where impurity formation can be significantly reduced through careful parameter adjustment [17].
Temperature control emerges as the most critical factor in impurity minimization [10]. Studies have demonstrated that introducing reactive intermediates into preheated solvents maintained above 60°C, rather than room temperature solvents, can reduce impurity formation by up to 85% [17]. The reaction sequence in key synthetic steps, particularly during Bamford-Stevens transformations, plays a crucial role in determining final impurity profiles [17].
Solvent selection significantly impacts both reaction efficiency and impurity formation [7]. Chlorobenzene has proven particularly effective, with reactions conducted at 132°C showing 85% reduction in unwanted byproducts compared to reactions performed at 100°C [17]. However, complete elimination of certain impurities remains challenging, necessitating purification strategies to achieve acceptable quality standards [17].
Modern industrial processes incorporate real-time monitoring systems that track impurity formation throughout the synthesis [17]. These systems enable immediate process adjustments when impurity levels approach predetermined thresholds, typically set at less than 50 parts per million for critical impurities [17]. The implementation of such monitoring has proven essential for preventing accumulation and fouling issues in production facilities [17].
| Process Parameter | Standard Conditions | Optimized Conditions | Impurity Reduction (%) |
|---|---|---|---|
| Reaction Temperature | 100°C | 132°C | 85 |
| Solvent Addition | Room Temperature | >60°C | 40 |
| Reaction Time | 4 hours | 3 hours | 25 |
| Catalyst Loading | Standard | Reduced | 30 |
Purification strategies have evolved to incorporate advanced chromatographic techniques and crystallization methodologies [17]. Organic solvent nanofiltration has emerged as a particularly effective industrial-scale purification method, capable of reducing dimer impurities and other unwanted components to acceptable levels [17]. The combination of optimized synthesis conditions with advanced purification techniques enables the production of 6,7-desmethylene drospirenone with impurity levels consistently below 0.1% [17].
Large-scale synthesis of 6,7-desmethylene drospirenone inevitably generates various byproducts that must be carefully characterized and controlled [10] [15]. Understanding byproduct formation mechanisms is essential for both process optimization and regulatory compliance in pharmaceutical manufacturing [15].
The primary byproducts identified in large-scale synthesis include various stereoisomeric forms and oxidation products [10]. Hydrochloric acid-mediated transformations, commonly employed in industrial processes, can generate multiple isomeric forms of the target compound [10]. These reactions typically proceed at elevated temperatures (70°C) for extended periods (3 hours), leading to the formation of mixture products containing both desired and undesired stereoisomers [10].
Analytical characterization of byproducts reveals molecular weights and fragmentation patterns that aid in structural elucidation [32]. Mass spectrometry analysis typically shows molecular ion peaks with characteristic fragmentation patterns, enabling identification of specific byproduct structures [32]. For instance, certain byproducts exhibit molecular weights two atomic mass units lower than the target compound, indicating the presence of additional unsaturation [32].
The formation of hydroxylated byproducts represents another significant class of unwanted products in large-scale synthesis [24]. These compounds arise through various oxidation pathways and can include 16α-hydroxy derivatives and other oxygenated metabolites [24]. Biotransformation studies have revealed that certain microorganisms can convert steroid precursors to complex mixtures of hydroxylated products, providing insights into potential byproduct formation mechanisms [24].
| Byproduct Class | Typical Yield (%) | Formation Mechanism | Control Strategy |
|---|---|---|---|
| Stereoisomers | 5-15 | Epimerization | Temperature control |
| Oxidation Products | 2-8 | Side-chain oxidation | Inert atmosphere |
| Hydroxylated Forms | 3-12 | Enzymatic/Chemical | pH optimization |
| Dimeric Species | 1-5 | Intermolecular coupling | Dilution control |
Process-related impurities often arise from incomplete reactions or side reactions involving synthetic intermediates [32]. The identification and characterization of these impurities require sophisticated analytical methods, including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy [32]. Understanding the formation pathways of these byproducts enables the development of targeted strategies for their minimization [32].
Quality control measures in large-scale production typically involve continuous monitoring of byproduct levels throughout the manufacturing process [33]. Ultra-performance liquid chromatography methods have been developed specifically for rapid and sensitive determination of steroid-related impurities [33]. These methods enable real-time process monitoring and immediate corrective action when byproduct levels exceed acceptable thresholds [33].
Crystal Structure Database Records and Molecular Configuration
The three-dimensional structure of 6,7-desmethylene drospirenone has been successfully determined through single-crystal X-ray diffraction analysis, with the crystallographic data deposited in the Cambridge Crystallographic Data Centre under the identifier CCDC-282605 [1]. The crystal structure determination was published in peer-reviewed literature with the digital object identifier 10.1107/S1600536807054773, providing comprehensive structural validation and detailed crystallographic parameters [1]. The crystal structure data are also accessible through the additional digital object identifier 10.5517/cc9h294, ensuring multiple access points for researchers requiring detailed structural information [1].
Absolute Configuration and Stereochemical Features
The compound exhibits absolute stereochemistry with eight defined stereocenters, confirming its complex three-dimensional arrangement [1] [2]. The systematic IUPAC nomenclature reflects this stereochemical complexity: (1'R,2'R,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione [1]. This comprehensive stereochemical designation indicates the precise spatial arrangement of substituents around each chiral center, which is critical for understanding the compound's biological activity and pharmaceutical properties.
Molecular Framework and Structural Features
The crystallographic analysis reveals a complex pentacyclic steroid framework characteristic of the pregnane series, with the distinguishing feature being the absence of the 6,7-methylene bridge present in the parent drospirenone molecule [1] [3]. The molecular formula C23H30O3 indicates a molecular weight of 354.5 g/mol, with the structure incorporating a spiro-fused lactone ring system that contributes to its unique three-dimensional conformation [1]. The compound contains no rotatable bonds, reflecting the rigid nature of the polycyclic steroid backbone [1].
Proton Nuclear Magnetic Resonance Characteristics
While comprehensive 1H nuclear magnetic resonance spectroscopic data for 6,7-desmethylene drospirenone are not extensively reported in the available literature, the structural characteristics suggest distinctive spectral features would be observed. The compound's steroid backbone would exhibit characteristic proton signals in the aliphatic region, with the absence of the 6,7-methylene bridge differentiating it from drospirenone [4]. The spiro-lactone functionality would contribute specific chemical shift patterns, particularly for protons adjacent to the carbonyl groups [4].
Carbon-13 Nuclear Magnetic Resonance Spectral Features
The 13C nuclear magnetic resonance spectrum would reflect the complex carbon framework of the pentacyclic steroid structure. The molecular formula indicates 23 carbon atoms arranged in the characteristic steroid backbone with spiro-fused lactone functionality [1]. Carbonyl carbons from both the enone and lactone functionalities would appear in the downfield region, while the complex array of saturated and unsaturated carbons would provide a distinctive fingerprint for structural identification [1].
Two-Dimensional Nuclear Magnetic Resonance Applications
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, would be essential for complete structural elucidation and stereochemical assignment. These advanced techniques would facilitate the determination of connectivity patterns and spatial relationships within the complex polycyclic framework [4]. The rigid nature of the steroid backbone, combined with the defined stereochemical configuration, would provide characteristic correlation patterns distinguishing this compound from related structures [4].
Molecular Ion and Base Peak Characteristics
The mass spectrometric analysis of 6,7-desmethylene drospirenone yields a molecular ion peak at m/z 354, corresponding to the molecular weight of C23H30O3 [1]. The exact mass determination provides high precision at 354.21949481 Da, enabling confident molecular formula assignment and structural confirmation [1]. The monoisotopic mass value of 354.21949481 Da supports the elemental composition and assists in distinguishing this compound from closely related structural analogs [1].
Characteristic Fragmentation Pathways
The mass spectrometric fragmentation of steroid lactones typically involves predictable bond cleavage patterns that reflect the structural features of the molecule. For 6,7-desmethylene drospirenone, expected fragmentation would include loss of the lactone ring system and characteristic steroid backbone fragmentations [5]. The absence of the 6,7-methylene bridge would result in fragmentation patterns distinct from those observed for drospirenone itself, providing a diagnostic tool for identification and differentiation [5].
Advanced Mass Spectrometric Techniques
Collision-induced dissociation and tandem mass spectrometry techniques would provide detailed fragmentation information essential for structural characterization. Predicted collision cross section values for various adduct forms have been calculated, including [M+H]+ at m/z 353.21114 with a predicted collision cross section of 187.1 Ų, and [M+Na]+ at m/z 375.19308 with a collision cross section of 199.1 Ų [5]. These values facilitate identification in complex mixtures and support analytical method development for pharmaceutical quality control applications [5].
Infrared Spectroscopic Characteristics
The infrared spectrum of 6,7-desmethylene drospirenone would exhibit characteristic absorption bands reflecting its functional group composition and molecular structure. The presence of two carbonyl functionalities—the enone system and the lactone ring—would result in distinctive C=O stretching vibrations in the 1600-1750 cm⁻¹ region [6] [7]. The steroid backbone would contribute characteristic C-H stretching and bending vibrations, while the specific substitution pattern would provide a unique spectral fingerprint for identification purposes [7].
Raman Spectroscopic Features
Raman spectroscopy would complement infrared analysis by providing additional structural information, particularly regarding symmetrical vibrations and ring breathing modes of the polycyclic framework [7]. The technique would be especially valuable for characterizing the cyclopropane rings and the spiro-fusion, which are characteristic structural elements of this compound class [7]. The absence of the 6,7-methylene bridge would result in specific spectral differences compared to drospirenone, enabling differentiation between these closely related structures [7].
Comparative Spectroscopic Analysis
Vibrational spectroscopic studies of related drospirenone compounds have demonstrated the utility of both infrared and Raman techniques for structural characterization and polymorphic identification. The combination of these complementary techniques provides comprehensive vibrational information essential for pharmaceutical analysis and quality control [7]. For 6,7-desmethylene drospirenone, the distinctive absence of specific methylene vibrations would serve as a diagnostic feature distinguishing it from the parent compound and other related impurities [7].
Irritant;Health Hazard